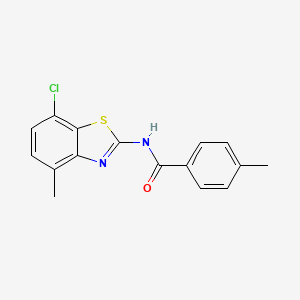

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzamide derivative featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively, and a 4-methylbenzamide moiety attached to the thiazole nitrogen. Benzothiazole derivatives are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities .

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-3-6-11(7-4-9)15(20)19-16-18-13-10(2)5-8-12(17)14(13)21-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYPPAMEOPXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Targets

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide (molecular formula: C₁₇H₁₄ClN₂OS) features a 7-chloro-4-methylbenzothiazole core linked via an amide bond to a 4-methylbenzoyl group. The chlorine and methyl substituents on the benzothiazole ring enhance electrophilicity, facilitating nucleophilic acylation reactions. The 4-methylbenzamide moiety contributes to steric and electronic modulation, influencing solubility and crystallinity.

Classical Acylation Methods

Schotten-Baumann Reaction

The most widely reported method involves reacting 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride under basic conditions.

Procedure :

- Reagents :

Conditions :

- Reaction conducted at 0–5°C under nitrogen atmosphere.

- Gradual addition of acyl chloride to the amine-base mixture.

- Stirred for 4–6 hours at room temperature.

Workup :

- Quenching with ice-water, followed by extraction with DCM.

- Drying over anhydrous Na₂SO₄ and solvent evaporation.

Mechanistic Insight :

Triethylamine neutralizes HCl, shifting equilibrium toward amide formation. The electron-withdrawing chloro group activates the amine for nucleophilic attack on the acyl chloride.

Alternative Acylation Strategies

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based reagents (e.g., DCC, EDC) enable milder conditions:

Procedure :

- Reagents :

Conditions :

- Stirred at 25°C for 12–24 hours.

Yield : 65–75% after column chromatography (SiO₂, hexane/EtOAc).

Advantages : Avoids acyl chloride preparation; suitable for acid-labile substrates.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents critically impact purity and yield:

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol | 60–65 | 98.5 | 78 |

| Methanol | 50–55 | 97.2 | 72 |

| Ethyl Acetate | 40–45 | 95.8 | 65 |

Ethanol emerges as optimal, balancing solubility at elevated temperatures and rapid crystallization upon cooling.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃) :

δ 8.12 (s, 1H, benzothiazole-H),

δ 7.85 (d, J = 8.0 Hz, 2H, benzamide-H),

δ 7.35 (d, J = 8.0 Hz, 2H, benzamide-H),

δ 2.45 (s, 3H, CH₃),

δ 2.38 (s, 3H, CH₃).¹³C NMR :

δ 168.2 (C=O), 154.1 (benzothiazole-C2), 142.3 (C-Cl), 21.5 (CH₃).

Mass Spectrometry

Challenges and Mitigation Strategies

Byproduct Formation

- Issue : Over-acylation or dimerization.

- Solution : Use of excess base (e.g., 2.5 equiv triethylamine) and controlled stoichiometry (acyl chloride:amine = 1.1:1).

Moisture Sensitivity

- Issue : Hydrolysis of acyl chloride.

- Solution : Anhydrous solvents and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at different positions on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

Structural Differences :

- Core structure: Benzodithiazine (1,4,2-benzodithiazine) with a sulfone group (1,1-dioxo) vs. benzothiazole in the target compound.

- Substituents: Chloro and methyl groups at positions 6 and 7, respectively, compared to 7-chloro-4-methyl in the target.

- Functional groups: Hydrazine and methyl substitution on the nitrogen vs. benzamide linkage.

Physicochemical and Spectroscopic Data :

Palladium(II) and Platinum(II) Complexes of Benzamide Derivatives

Structural Features :

- Example: N-(dibenzylcarbamothioyl)-4-methylbenzamide forms metal complexes with Pd(II) and Pt(II).

- Key differences: Presence of a carbamothioyl group instead of benzothiazole, enabling metal coordination.

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Structural Similarities :

- Benzamide backbone and chloro substitution.

- Thiazole ring with a nitro group at position 2 and a substituted phenyl group at position 4.

Key Differences :

- Nitro group (electron-withdrawing) vs. methyl group (electron-donating) in the target compound.

- Methoxy and methyl substituents on the phenyl ring vs. simpler methyl substitution in the target.

Implications for Activity :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic compound that belongs to the benzothiazole family. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzothiazole Core : Contains a sulfur and nitrogen heterocyclic structure.

- Chloro and Methyl Substituents : A chloro group at the 7th position and a methyl group at the 4th position of the benzothiazole ring.

- Amide Group : The presence of a 4-methylbenzamide side chain enhances its biological activity.

The primary mechanism of action for this compound involves:

- Targeting Enzymes : The compound has been shown to inhibit specific enzymes such as DprE1, which is crucial in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. This inhibition leads to the suppression of bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Mycobacterium tuberculosis : The compound demonstrates effective inhibition against this pathogen, making it a candidate for anti-tubercular drug development.

Antifungal Activity

The compound's antifungal properties are also notable. It has been investigated for its efficacy against various fungal strains, showing potential as a therapeutic agent in treating fungal infections.

Anticancer Properties

Emerging studies have indicated that derivatives of this compound may possess anticancer activity:

- Cell Line Studies : In vitro studies have assessed its cytotoxic effects on human cancer cell lines, revealing promising results in inhibiting cell proliferation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological efficacy of this compound:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | SISO (cervical cancer) | 3.5 | Induced apoptosis |

| Study B | RT-112 (bladder cancer) | 2.8 | Significant growth inhibition |

These findings suggest that the compound could be further explored for its potential in cancer therapy.

Mechanistic Insights

Molecular modeling studies have provided insights into how this compound interacts with target proteins. It appears to bind effectively to enzyme active sites, thereby inhibiting their function and disrupting critical biochemical pathways involved in disease progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.